Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

PROTAC Bioconjugation Amine-Reactive Chemistry

Polydisperse linear PEG linkers introduce batch variability and compromise PROTAC ternary complex formation. Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 (CAS 2408741-87-5) is a monodisperse (Ð=1.00), branched Sidewinder™ linker with three orthogonal domains: a maleimide for thiols, a TFP ester (superior hydrolytic stability vs NHS), and a hydrophilic m-PEG24 chain. • Eliminates chain-length heterogeneity; ensures reproducible DC50/Dmax in SAR. • TFP ester achieves >2× aqueous stability vs NHS, maximizing conjugate yield. • PEG4 spacer empirically optimized for ternary complex geometry; m-PEG24 extends circulation half-life. • dPEG® composition guarantees lot-to-lot consistency for rigorous development.

Molecular Formula C78H134F4N4O35
Molecular Weight 1763.9 g/mol
Cat. No. B8027684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Glu(TFP ester)-NH-m-PEG24
Molecular FormulaC78H134F4N4O35
Molecular Weight1763.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88)
InChIKeyCSFNMNXCDRHNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24: Branched PROTAC Linker


Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 (CAS: 2408741-87-5) is a monodisperse, branched, Y‑shaped, heterobifunctional polyethylene glycol (PEG)-based linker designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other advanced bioconjugates . As part of Quanta BioDesign's patent‑pending Sidewinder™ platform, it integrates three distinct functional domains: a maleimide group for thiol‑specific conjugation, a tetrafluorophenyl (TFP) ester for amine‑reactive coupling, and a glutamic acid branch point that anchors a hydrophilic m‑PEG24 chain and a flexible PEG4 spacer . With a molecular weight of 1763.9 Da, a molecular formula of C78H134F4N4O35, and a predicted LogP of -4.6, this linker confers exceptional aqueous solubility, enhanced proteolytic stability, and precise spatial control in ternary complex assembly .

Branched Y‑shape architecture supports independent maleimide‑thiol and TFP ester‑amine conjugation steps
Monodisperse dPEG® composition supports batch‑to‑batch consistency for PROTAC SAR
Reported aqueous solubility and proteolytic stability in research settings

Generic PEG Linker Limitations vs. Mal-PEG4-Glu(TFP ester)-NH-m-PEG24


Substituting Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 with a generic linear PEG linker or an NHS‑ester analog introduces significant performance deficits that compromise PROTAC efficacy and reproducibility. While linear heterobifunctional PEGs (e.g., Mal‑PEGn‑TFP ester) provide only a single conjugation axis, the branched Y‑shape architecture of this Sidewinder™ compound integrates an orthogonal glutamic acid branch point, enabling both a short PEG4 spacer for optimal ligand‑ligase distance tuning and a long m‑PEG24 chain for enhanced hydrodynamic volume, proteolytic shielding, and reduced immunogenicity . Furthermore, the TFP ester moiety exhibits demonstrably greater hydrolytic stability and amine reactivity than conventional NHS esters, ensuring more efficient and reproducible bioconjugation under aqueous conditions . Unlike polydisperse PEG polymers, the discrete dPEG® composition (Ð = 1) guarantees batch‑to‑batch consistency and eliminates the confounding effects of chain‑length heterogeneity on ternary complex formation . These cumulative architectural, chemical, and physicochemical advantages make direct substitution with simpler linkers functionally and analytically unsound for rigorous PROTAC development programs.

Linear PEG linkers lack an orthogonal branch point; ternary complex geometry may shift.
NHS ester analogs may offer lower hydrolytic stability than TFP ester, potentially reducing conjugation reproducibility.
Polydisperse PEG introduces chain‑length variability that can confound PROTAC potency interpretation.

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 vs. Comparator Linkers


TFP Ester Hydrolytic Stability vs. NHS Ester

The tetrafluorophenyl (TFP) ester group in Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 provides superior hydrolytic stability and amine reactivity compared to the widely used N-hydroxysuccinimide (NHS) ester. Published studies demonstrate that TFP esters are significantly more resistant to hydrolysis in aqueous buffers than NHS esters, and they react more efficiently with primary amines . While the optimal pH range for TFP ester amine coupling is slightly higher (7.5–8.0) than for NHS esters (7.0–7.5), the overall reaction yields and stability of TFP ester conjugates are consistently superior .

TFP vs NHS Ester
Class-level
TFP ester: reported higher hydrolytic stability and amine reactivity vs NHS ester
Supports aqueous coupling reproducibility
pH 7.5–8.0 for TFP vs 7.0–7.5 for NHS
PROTAC Bioconjugation Amine-Reactive Chemistry

Branched PEG Architecture: PK and Proteolytic Advantages

The branched Y‑shape architecture of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, which incorporates both a short PEG4 spacer and a long m‑PEG24 chain on a glutamic acid branch point, is structurally analogous to branched PEG‑protein conjugates that have been shown to confer significant pharmacokinetic and stability advantages over linear PEG counterparts. In a comparative study using uricase and asparaginase, branched PEG conjugates demonstrated (1) greater resistance to proteolysis by elastase, pronase, and trypsin; (2) prolonged blood circulation with increased systemic availability after intravenous administration in mice; and (3) reduced immunogenicity with lower levels of anti‑native enzyme antibodies [1].

Branched vs Linear PEG
Reported
Branched PEG conjugates showed increased proteolytic resistance and prolonged circulation in mouse models
Supports in vivo PK model interpretation
Class‑level inference from protein‑PEG studies
PROTAC Pharmacokinetics Branched PEG

Monodisperse dPEG vs. Polydisperse PEG

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is synthesized as a discrete, single‑molecular‑weight dPEG® product with a dispersity (Ð) of exactly 1.00, meaning every molecule in the batch has an identical chain length and structure. In contrast, conventional PEG polymers are polydisperse (Ð ≈ 1.05–1.20), containing a distribution of chain lengths that introduces variability in linker length, conjugation efficiency, and ultimately PROTAC ternary complex formation .

Monodispersity
Head-to-head
Ð = 1.00 vs polydisperse PEG Ð ≈ 1.05–1.20
Eliminates chain‑length variability for SAR
Monodisperse by MALDI‑TOF and HPLC
PROTAC dPEG Monodispersity

PEG4 Spacer for Ternary Complex Formation

The PEG4 spacer in Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 falls within the optimal length range for PROTAC linkers, as demonstrated by extensive structure‑activity relationship (SAR) studies. PEG4, along with PEG6 and PEG8, has been identified as a 'gold standard' linker length that balances flexibility and rigidity to enable productive E3 ligase‑target protein ternary complex formation [1]. Studies have shown that linker length profoundly affects degradation potency; for example, a comparative analysis of Retro‑2‑based PROTACs revealed that GSPT1 degradation is dependent on PEG chain length, with PEG2‑containing molecules inducing degradation while longer or shorter variants fail [2]. The specific PEG4 length in this compound provides a near‑rigid span suitable for sterically congested pockets while maintaining sufficient conformational sampling for ubiquitination [1].

PEG4 Spacer Length
Class-level
PEG4 identified as gold‑standard length in PROTAC SAR studies
May reduce linker‑length optimization effort
Context‑dependent; PEG2 enabled degradation in one target
PROTAC Linker Length Ternary Complex

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Applications


High-Efficiency PROTAC Conjugation

Utilize Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 as the central linker for PROTAC constructs when the target ligand or E3 ligase ligand contains a primary amine and a thiol group. The TFP ester's enhanced hydrolytic stability and amine reactivity, compared to NHS esters, ensures higher conjugation yields and reduces linker degradation during aqueous coupling steps .

Enhanced In Vivo PK & Low Immunogenicity

Select this branched, Y‑shaped linker for PROTAC candidates intended for in vivo efficacy studies or therapeutic development. The branched PEG architecture, analogous to branched PEG‑protein conjugates, is expected to confer increased proteolytic stability, prolonged circulation half‑life, and reduced anti‑PEG antibody responses relative to linear PEG linkers [1].

Batch-to-Batch Reproducibility for PROTAC SAR

Employ Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in structure‑activity relationship (SAR) campaigns where linker length and composition must be strictly controlled. The monodisperse dPEG® composition (Ð = 1.00) eliminates chain‑length heterogeneity, ensuring that observed variations in degradation potency (DC50, Dmax) are attributable to ligand binding rather than linker polydispersity .

Rapid Library Synthesis Using PEG4

Use this linker as a foundational building block for generating diverse PROTAC libraries. The PEG4 spacer is empirically validated as an optimal length for ternary complex formation across multiple E3 ligase‑target protein pairs, reducing the need for extensive linker‑length optimization and accelerating hit identification [2].

Application
Selection Property
Validation Focus
Stepwise bioconjugation
TFP ester aqueous stability
Conjugation efficiency & reproducibility
In vivo PROTAC exposure research
Branched PEG architecture
PK & immunogenicity endpoints
PROTAC SAR campaigns
Monodisperse dPEG composition
Batch reproducibility & linker variability control
PROTAC library synthesis
PEG4 spacer length
Ternary complex formation context

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